Somnolence Incidence: Dropropizine vs. Levodropropizine in Pediatric Non-Productive Cough
In a randomized clinical trial evaluating dropropizine and its enantiomer levodropropizine in 258 children with non-productive cough, somnolence was reported in 10.3% of patients receiving dropropizine (1 mg/kg t.i.d.) compared to 5.3% of patients receiving levodropropizine (2 mg/kg t.i.d.), a clinically relevant two-fold difference [1].
| Evidence Dimension | Somnolence Incidence |
|---|---|
| Target Compound Data | 10.3% |
| Comparator Or Baseline | Levodropropizine: 5.3% |
| Quantified Difference | Approximately 2-fold higher incidence |
| Conditions | Randomized clinical trial in children with non-productive cough; 1 mg/kg dropropizine vs. 2 mg/kg levodropropizine, orally t.i.d. for 3 days |
Why This Matters
This direct head-to-head data quantifies the higher somnolence burden associated with racemic dropropizine, a key differentiator for projects requiring a pure enantiomer with a cleaner safety profile.
- [1] Banderali G, Riva E, Fiocchi A, Cordaro CI, Giovannini M. Efficacy and tolerability of levodropropizine and dropropizine in children with non-productive cough. J Int Med Res. 1995 May-Jun;23(3):175-83. View Source
